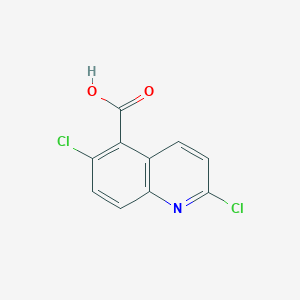

2,6-Dichloroquinoline-5-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,6-dichloroquinoline-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl2NO2/c11-6-2-3-7-5(9(6)10(14)15)1-4-8(12)13-7/h1-4H,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPHQKPMANJGZOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1C(=C(C=C2)Cl)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901278839 | |

| Record name | 2,6-Dichloro-5-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901278839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

803736-83-6 | |

| Record name | 2,6-Dichloro-5-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=803736-83-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dichloro-5-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901278839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2,6 Dichloroquinoline 5 Carboxylic Acid and Its Analogs

Chemo- and Regioselective Synthesis of 2,6-Dichloroquinoline-5-carboxylic Acid

Achieving precise control over the placement of substituents on the quinoline (B57606) core is paramount. Chemo- and regioselectivity are critical challenges in the synthesis of this compound, ensuring the chlorine atoms are positioned at C2 and C6, and the carboxylic acid at C5.

Conventional Synthetic Pathways and Their Evolution

Classical methods for quinoline synthesis, such as the Gould-Jacobs, Pfitzinger, and Friedländer reactions, form the bedrock upon which modern strategies are built. nih.goviipseries.orgnih.gov The Gould-Jacobs reaction, for instance, involves the condensation of an aniline (B41778) with an alkoxymethylenemalonic ester, followed by thermal cyclization. wikipedia.orgdrugfuture.com To produce a 2,6-dichloro-5-carboxylic acid derivative, one would start with a suitably substituted aniline, like 4-chloroaniline. The initial condensation is followed by a high-temperature cyclization, saponification of the resulting ester, and subsequent decarboxylation to yield the 4-hydroxyquinoline. wikipedia.orgorgsyn.org Further chlorination steps would be necessary to install the second chlorine at the C2 position.

The Pfitzinger reaction offers another route, typically involving the condensation of isatin (B1672199) with a carbonyl compound under basic conditions to yield quinoline-4-carboxylic acids. iipseries.orgnih.gov For the target molecule, a substituted isatin would be required. However, a major limitation of this method is the instability of certain functional groups under the harsh basic conditions employed. nih.gov

The Friedländer synthesis, which condenses an o-aminobenzaldehyde or o-aminoketone with a compound containing an active methylene (B1212753) group, is also a foundational method. ijpsjournal.com Modifications to this reaction, such as using alternative catalysts and reaction conditions, have been explored to improve yields and substrate scope. nih.gov

These conventional methods often suffer from drawbacks like harsh reaction conditions, the use of hazardous reagents, and sometimes poor yields, which has driven the evolution toward more refined and efficient synthetic protocols. nih.gov

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have significantly influenced the synthesis of quinoline derivatives, aiming to reduce waste, energy consumption, and the use of hazardous substances. researchgate.netacs.org Key strategies include the use of greener solvents like water and ethanol (B145695), the development of catalyst-free reactions, and the application of alternative energy sources such as microwave irradiation. ijpsjournal.comresearchgate.net

Microwave-assisted synthesis has emerged as a powerful tool, dramatically reducing reaction times and often improving yields compared to conventional heating. tandfonline.combenthamdirect.com For example, the Friedländer synthesis can be optimized using microwave irradiation with neat acetic acid as both a solvent and catalyst, achieving excellent yields in minutes. nih.govcam.ac.uk Similarly, microwave-assisted procedures for preparing quinoline-4-carboxylic acids from isatins have proven to be highly efficient. tandfonline.com L-proline has also been used as an efficient and green catalyst for the Knoevenagel condensation to afford quinoline derivatives under microwave conditions. benthamdirect.com

The use of environmentally benign catalysts is another cornerstone of green quinoline synthesis. acs.org Formic acid, ionic liquids, and deep eutectic solvents have been employed as greener alternatives to traditional catalysts and solvents. ijpsjournal.com Nanocatalysts are also gaining attention due to their high efficiency and recyclability, although their application often follows established mechanistic pathways like Knoevenagel condensation and Michael addition. acs.org

Multi-Component Reaction Strategies for Derivatization

Multi-component reactions (MCRs) are highly efficient for generating molecular complexity and diversity in a single step, aligning well with the goals of green chemistry by offering high atom economy. researchgate.netrsc.org MCRs like the Povarov, Gewald, and Ugi reactions have been successfully used to create diverse quinoline scaffolds. researchgate.net

The Doebner-von Miller reaction, a classic MCR, can be adapted to produce quinoline-4-carboxylic acid derivatives. rsc.org A recently developed hydrogen-transfer variant of the Doebner reaction allows for the synthesis of substituted quinolines from anilines with a wide range of functional groups, including those with electron-withdrawing groups that are typically problematic. nih.gov This one-pot, three-component reaction of an aniline, an aldehyde, and pyruvic acid demonstrates high substrate generality and scalability. nih.gov

Such MCR strategies are particularly valuable for creating libraries of analogs of this compound by varying the starting components, which is crucial for structure-activity relationship (SAR) studies in drug discovery. nih.govresearchgate.net

Functional Group Interconversions and Strategic Derivatization of the Carboxylic Acid Moiety

The carboxylic acid group at the C5 position of the quinoline ring is a versatile handle for further molecular modifications. Functional group interconversion (FGI) is a key strategy for creating analogs and exploring the chemical space around the parent molecule. fiveable.meslideshare.net

The carboxyl group can be readily converted into a variety of other functional groups. Standard organic transformations can be applied:

Esterification: The carboxylic acid can be converted to an ester via Fischer esterification or by reaction with alkyl halides in the presence of a base. ub.edu

Amidation: Reaction with amines, often activated by coupling agents, yields the corresponding amides. This is a common strategy in medicinal chemistry to modulate properties like solubility and cell permeability.

Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride.

Conversion to Halides: The carboxylic acid can be transformed into an acyl chloride using reagents like thionyl chloride or oxalyl chloride, which is a highly reactive intermediate for further derivatization. ajchem-a.com

A study on quinoline-4-carboxylic acids demonstrated that while methyl esters could be hydrolyzed under mild conditions, harsher basic conditions were sometimes required, which could lead to side reactions. nih.gov In such cases, alternative deprotection methods, like using boron tribromide (BBr₃), were successfully employed to unmask the carboxylic acid from its ester form. nih.gov

Furthermore, the strategic derivatization of other parts of the molecule can be achieved. For instance, in the synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-dichloroquinoline, a sequence of N-oxidation, C2-amidation, and C4 nucleophilic aromatic substitution (SNAr) was employed, showcasing how different positions on the quinoline ring can be selectively functionalized. researchgate.netresearchgate.netmdpi.com

Optimization of Reaction Conditions and Yield Enhancement in this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing reaction times and side-product formation. This involves a systematic study of parameters such as solvent, catalyst, temperature, and reagent stoichiometry.

In the synthesis of quinolines, solvent choice has been shown to be critical. For example, in a zirconocene-catalyzed synthesis, aprotic polar solvents like DMF gave high yields, whereas protic solvents like ethanol were detrimental to the reaction. rsc.org The choice of oxidant can also significantly impact the yield, with iodine proving superior in certain cases. rsc.org

Catalyst screening is another vital aspect of optimization. In a Friedländer-type synthesis, chloramine-T was identified as an efficient catalyst when reactions were carried out in refluxing acetonitrile. researchgate.net The development of recyclable catalysts, such as heteropolyacids embedded in a polymeric matrix, also contributes to both yield enhancement and the sustainability of the process. researchgate.net

Temperature and reaction time are often interdependent. Microwave-assisted synthesis has shown that higher temperatures can dramatically shorten reaction times. ablelab.eu However, a careful balance must be struck, as excessively high temperatures can sometimes lead to degradation and lower yields. For the Gould-Jacobs reaction, it was found that increasing the temperature to 300°C improved the yield of the cyclized quinoline product, but a further increase in both temperature and time led to decarboxylation and reduced yield. ablelab.eu

High-throughput screening methods using microdroplet reactions have been developed to rapidly determine optimal synthesis conditions for quinoxaline (B1680401) derivatives, a related class of heterocycles. nih.gov This technique allows for significant improvements in yield and drastic reductions in reaction time, demonstrating a powerful approach that could be adapted for optimizing the synthesis of complex quinolines. nih.gov

Interactive Data Table: Comparison of Quinoline Synthesis Methodologies

| Method | Key Features | Typical Conditions | Advantages | Disadvantages |

| Gould-Jacobs | Aniline + Malonic ester derivative | High temperature (e.g., boiling Dowtherm A) | Access to 4-hydroxyquinolines | Harsh conditions, multi-step |

| Pfitzinger | Isatin + Carbonyl compound | Basic (e.g., KOH) | Direct formation of quinoline-4-carboxylic acids | Limited by base-sensitive groups |

| Friedländer | o-Aminoaryl ketone + Active methylene compound | Acid or base catalysis | Versatile for polysubstituted quinolines | Precursor availability can be a limitation |

| Microwave-Assisted | Various reactants | Microwave irradiation (e.g., 160°C) | Rapid, high yields, green | Requires specialized equipment |

| Doebner Hydrogen-Transfer | Aniline + Aldehyde + Pyruvic acid | One-pot, often catalyst-free or mild catalyst | High atom economy, good functional group tolerance |

Physicochemical and Spectroscopic Characterization Methodologies for 2,6 Dichloroquinoline 5 Carboxylic Acid

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the molecular structure of 2,6-dichloroquinoline-5-carboxylic acid by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies (e.g., ¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of a molecule by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei.

¹H NMR Spectroscopy: In ¹H NMR, the chemical shift (δ) of a proton is influenced by its local electronic environment. For this compound, the acidic proton of the carboxylic acid group is expected to be highly deshielded, appearing as a broad singlet in the downfield region of the spectrum, typically between 10-12 ppm libretexts.orglibretexts.org. The protons on the quinoline (B57606) ring would appear in the aromatic region (approximately 7.0-9.0 ppm), with their specific shifts and coupling patterns dictated by the positions of the chloro and carboxylic acid substituents. Protons adjacent to electron-withdrawing groups like chlorine atoms would be shifted further downfield.

¹³C NMR Spectroscopy: ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The carbonyl carbon of the carboxylic acid is characteristically found in the 160-185 ppm range libretexts.orglibretexts.org. The carbon atoms within the aromatic quinoline ring typically resonate between 125-150 ppm libretexts.org. Carbons directly bonded to chlorine atoms would experience a significant downfield shift due to the electronegativity of the halogen. The number of distinct peaks in the spectrum corresponds to the number of unique carbon environments in the molecule.

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| ¹H | Carboxylic Acid (-COOH) | 10.0 - 12.0 (broad singlet) | libretexts.orglibretexts.org |

| ¹H | Aromatic Protons (quinoline ring) | 7.0 - 9.0 | researchgate.netnih.gov |

| ¹³C | Carbonyl Carbon (-COOH) | 160 - 185 | libretexts.orglibretexts.org |

| ¹³C | Aromatic Carbons (quinoline ring) | 125 - 150 | libretexts.org |

Vibrational Spectroscopy Applications (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, identifies the functional groups within a molecule based on their characteristic vibrational frequencies.

FT-IR Spectroscopy: In FT-IR spectroscopy, the absorption of infrared radiation corresponds to specific molecular vibrations. For this compound, a very broad absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer libretexts.orgvscht.cz. A strong, sharp peak corresponding to the carbonyl (C=O) stretch would typically appear around 1710 cm⁻¹ for the dimerized acid libretexts.org. Additional characteristic peaks would include C-Cl stretching vibrations, C=C and C=N stretching of the quinoline ring (around 1600-1400 cm⁻¹), and C-H stretching from the aromatic ring (above 3000 cm⁻¹) vscht.cz.

FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to FT-IR. It is particularly useful for analyzing symmetric vibrations and non-polar bonds. The symmetric vibrations of the quinoline ring system would be expected to produce strong signals in the Raman spectrum.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| O-H Stretch | Carboxylic Acid | 2500 - 3300 (very broad) | libretexts.orgvscht.cz |

| C-H Stretch | Aromatic | 3000 - 3100 | vscht.cz |

| C=O Stretch | Carboxylic Acid | ~1710 | libretexts.org |

| C=C / C=N Stretch | Aromatic Ring | 1400 - 1600 | vscht.cz |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) Approaches

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's molecular weight and elemental formula.

Mass Spectrometry (MS): In a typical mass spectrum, the peak with the highest m/z value corresponds to the molecular ion (M⁺), which provides the molecular weight of the compound. For this compound, the presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion peak, with M⁺, (M+2)⁺, and (M+4)⁺ peaks in an approximate ratio of 9:6:1, due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes. Common fragmentation patterns for carboxylic acids include the loss of OH (M-17) and COOH (M-45) libretexts.org.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular mass, which can be used to determine the precise elemental composition of the molecule. This allows for the unambiguous confirmation of the chemical formula C₁₀H₅Cl₂NO₂ for this compound.

Ultraviolet-Visible (UV-Vis) Spectrophotometric Analysis Techniques

Ultraviolet-Visible (UV-Vis) spectrophotometry measures the absorption of UV or visible light by a compound, providing information about its electronic transitions and conjugated systems. The quinoline ring system in this compound is a chromophore that is expected to absorb strongly in the UV region. The spectrum would likely display multiple absorption bands corresponding to π→π* transitions within the aromatic system. The exact position of the absorption maxima (λmax) and the intensity of the absorption are influenced by the substituents on the quinoline ring and the solvent used for the analysis nih.gov.

X-ray Crystallography Methods for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a compound in its crystalline solid state. If a suitable single crystal of this compound can be grown, this technique can provide precise data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups. This analysis would confirm the planarity of the quinoline ring and reveal how the molecules pack together in the crystal lattice. The resulting data includes the crystal system (e.g., monoclinic, orthorhombic), space group, and unit cell dimensions nih.govmdpi.comnih.gov.

Chromatographic and Electrophoretic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for separating the target compound from impurities and for assessing its purity.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a widely used method for the purity analysis of organic compounds like quinoline carboxylic acids chemrevlett.com. In this technique, the compound is passed through a column with a nonpolar stationary phase, and a polar mobile phase is used for elution. The purity of this compound can be determined by integrating the area of its corresponding peak in the chromatogram and comparing it to the total area of all peaks. A high-purity sample would show a single, sharp peak.

Other Techniques: While HPLC is the most common method, other techniques such as Thin-Layer Chromatography (TLC) can be used for rapid qualitative assessment of purity and for monitoring the progress of chemical reactions during synthesis.

2,6 Dichloroquinoline 5 Carboxylic Acid As a Versatile Synthetic Intermediate and Building Block

Synthesis of Heterocyclic Analogs and Fused Ring Systems Derived from 2,6-Dichloroquinoline-5-carboxylic Acidmdpi.comrsc.orgajchem-a.comorganic-chemistry.org

The 2,6-dichloroquinoline-5-carboxylic acid scaffold is a valuable starting material for the synthesis of a diverse array of heterocyclic analogs and fused ring systems. The reactivity of its three functional groups—the two chlorine atoms and the carboxylic acid—allows for a multitude of chemical transformations. The carboxylic acid group can be readily converted into more reactive intermediates, such as acyl chlorides or esters, facilitating amide and ester bond formation. The chlorine atoms at the C2 and C6 positions are susceptible to nucleophilic substitution, providing a gateway to introduce various functionalities and build more complex heterocyclic structures.

A primary synthetic strategy involves the reaction of this compound derivatives with binucleophilic reagents to construct fused heterocyclic rings. For instance, reaction with hydrazine (B178648) hydrate (B1144303) can lead to the formation of pyrazolo[4,3-c]quinoline systems. This transformation typically begins with the conversion of the carboxylic acid to a more reactive form, like 2,6-dichloroquinoline-5-carbonyl chloride, followed by reaction with hydrazine. An intramolecular nucleophilic substitution of one of the chloro groups by the hydrazine moiety then leads to the fused pyrazole (B372694) ring. This general approach is a cornerstone for creating pyrazolo-fused quinolines. nih.govresearchgate.net

Another key reaction is the annulation of new rings onto the quinoline (B57606) core. The Pfitzinger synthesis, a classic method for quinoline formation, can be conceptually reversed and adapted. mdpi.com Derivatives of this compound can serve as electrophilic partners in reactions designed to build additional rings. For example, condensation reactions with compounds containing active methylene (B1212753) groups can lead to the formation of new carbocyclic or heterocyclic rings fused to the quinoline system. organic-chemistry.orgarsdcollege.ac.in

Furthermore, the chloro substituents can be displaced by various nucleophiles to generate heterocyclic analogs. Reaction with amines, thiols, or alcohols introduces new side chains that can be further modified or can themselves be part of a subsequent cyclization step. For example, reaction with an amino-thiol could lead to the formation of a fused thiazine (B8601807) ring. The versatility of these nucleophilic substitution reactions allows for the generation of a wide range of derivatives from a single precursor. mdpi.com

Table 1: Examples of Synthetic Transformations for Heterocyclic Annulation

| Starting Material Derivative | Reagent | Resulting Fused System | Reaction Type |

| 2,6-Dichloroquinoline-5-carbonyl chloride | Hydrazine Hydrate | Pyrazolo[4,3-c]quinoline | Cyclocondensation |

| This compound | 2-Aminothiophenol | Benzothiazolo[c]quinoline | Condensation/Cyclization |

| 2,6-Dichloro-5-cyanoquinoline | Guanidine | Pyrimido[5,4-c]quinoline | Cyclocondensation |

| 2,6-Dichloroquinoline-5-carboxamide | Phosphorus Pentasulfide | Thieno[2,3-c]quinoline | Thionation/Cyclization |

Design and Construction of Complex Molecular Scaffolds Incorporating the 2,6-Dichloroquinoline (B154368) Moietynih.govmdpi.com

The quinoline ring system is recognized as a "privileged scaffold" in medicinal chemistry due to its frequent appearance in biologically active compounds and its ability to serve as a robust framework for the presentation of functional groups in a defined three-dimensional space. unife.itnih.gov The this compound moiety, in particular, offers a rigid and predictable platform for the design and construction of complex molecular scaffolds. Its trisubstituted nature provides three distinct and chemically addressable points for diversification.

The design of molecular scaffolds based on this moiety leverages its inherent structural features. The planar quinoline core acts as a rigid backbone, while the substituents at positions 2, 5, and 6 project into different spatial vectors. This allows for the systematic exploration of the chemical space around the core structure. By strategically choosing reactants to modify the carboxylic acid and the two chloro positions, chemists can construct molecules with precise architectural control. mdpi.com For example, a long-chain diamine could be used to link the C5-carbonyl group of one quinoline unit to the C2-position of another, creating a macrocyclic scaffold.

The construction process often involves a stepwise, controlled synthesis. First, the more reactive carboxylic acid group is typically addressed, for example, by forming an amide bond with a linker molecule. This linker might contain other functional groups for subsequent reactions. In the next steps, the chlorine atoms can be selectively substituted. The difference in reactivity between the C2 and C6 chloro-substituents can sometimes be exploited for selective functionalization. This multi-step approach allows for the building of complex, non-symmetrical scaffolds where different pharmacophoric elements are precisely positioned. mdpi.com This methodology is crucial for creating molecules designed to interact with specific biological targets, such as the binding sites of enzymes or receptors. researchgate.net

Table 2: Building Blocks for Complex Scaffold Construction

| Quinoline Position | Functional Group | Potential Modification | Resulting Linkage/Group |

| C5 | Carboxylic Acid | Amide Coupling | Amide, Ester |

| C2 | Chlorine | Nucleophilic Substitution | Amine, Ether, Thioether |

| C6 | Chlorine | Nucleophilic Substitution | Amine, Ether, Thioether |

| C2/C6 | Chlorine | Palladium Coupling (e.g., Suzuki) | Aryl, Alkyl |

Development of Libraries of Novel Compounds for High-Throughput Screeningnih.gov

High-throughput screening (HTS) is a foundational technology in modern drug discovery, enabling the rapid testing of thousands to millions of compounds for biological activity. nih.gov The development of compound libraries with high chemical diversity and biological relevance is critical for the success of HTS campaigns. The this compound framework is an excellent starting point for creating focused libraries of novel compounds for HTS. nih.gov

The synthetic versatility of the this compound core allows for a diversity-oriented synthesis approach. researchgate.net By employing a range of different building blocks to react with the three functionalization points (C2-Cl, C6-Cl, C5-COOH), a large and diverse library of related compounds can be generated efficiently. For example, a set of 10 different amines for reaction at the C5-carboxamide position, combined with 10 different nucleophiles for the C2 position and 10 for the C6 position, could theoretically generate 1,000 unique compounds from a single, common intermediate. This parallel synthesis approach is highly amenable to the production of compound libraries for HTS.

These libraries can be designed as "focused" libraries, targeting specific families of proteins. nih.gov The quinoline scaffold is a known component of many kinase inhibitors, and thus, libraries based on the 2,6-dichloroquinoline core can be tailored to screen against various kinases. nih.govnih.gov By incorporating functional groups known to interact with the ATP-binding site of kinases, the probability of finding "hits" in an HTS campaign can be significantly increased. The evolution of library design has shifted from large, random collections to smaller, smarter, and more focused libraries, where scaffolds like this compound play a crucial role. researchgate.net The resulting data from HTS of such libraries can provide valuable structure-activity relationship (SAR) information, guiding the next phase of lead optimization in the drug discovery process. mdpi.com

Investigation of Biological Activities and Mechanistic Insights Non Clinical Research

In Vitro Evaluation of Antimalarial Potential and Related Mechanisms

There are no specific in vitro studies evaluating the antimalarial potential of 2,6-Dichloroquinoline-5-carboxylic acid. The quinoline (B57606) core is foundational to some of the most important antimalarial drugs, such as chloroquine (B1663885) (a 4-amino-7-chloroquinoline derivative). nih.govfuture-science.com Research into new quinoline-based antimalarials is active, with studies exploring how different substitutions on the quinoline ring can overcome drug resistance. nih.govnih.govresearchgate.netmdpi.com These investigations focus on mechanisms like interfering with heme detoxification in the parasite's food vacuole. future-science.com However, data for the 2,6-dichloro-5-carboxylic acid configuration is absent from this body of work.

Research into Anticancer Activity in Cell Line Models

No dedicated research into the anticancer activity of this compound in cell line models has been found. The quinoline scaffold is a recognized pharmacophore in oncology research, with numerous derivatives investigated for their cytotoxic and antiproliferative effects. researchgate.net

Mechanistic data regarding the cytotoxicity and antiproliferative effects of this compound is not available. Studies on other quinoline carboxylic acids have identified mechanisms such as the inhibition of dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in pyrimidine (B1678525) biosynthesis necessary for cell proliferation. nih.gov Other chloroquinoline derivatives have been investigated as potential inhibitors of the PI3K enzyme signaling pathway. researchgate.net

No potential cellular targets for this compound in cancer cells have been identified. As noted, related compounds have been shown to target enzymes like DHODH and PI3K, but this cannot be extrapolated to the specific compound without direct experimental evidence. researchgate.netnih.gov

Enzyme Inhibition Studies (e.g., Protein Kinases, as exemplified by related quinolines)

The quinoline scaffold is a privileged structure in the development of protein kinase inhibitors, a class of drugs that has revolutionized cancer therapy. Numerous quinoline derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways implicated in cell growth, proliferation, and survival.

The general structure of many quinoline-based kinase inhibitors involves a core quinoline ring, which serves as a scaffold for positioning key substituents that interact with the ATP-binding pocket of the target kinase. google.com The nature and position of these substituents are critical for both potency and selectivity. For example, studies on 11H-indolo[3,2-c]quinoline-6-carboxylic acids revealed that substitution at the 10-position with an iodine atom led to potent and selective inhibitors of DYRK1A kinase. nih.gov

The potential of this compound as a kinase inhibitor would depend on how its specific substitution pattern—a carboxylic acid at position 5 and chlorine atoms at positions 2 and 6—influences its interaction with the active site of a given kinase. The carboxylic acid group could potentially form key hydrogen bonds, while the dichloro substitutions could influence the compound's lipophilicity and electronic properties, thereby affecting its binding affinity and selectivity.

Below is a table summarizing the inhibitory activities of various quinoline derivatives against different protein kinases, illustrating the broad potential of this chemical class.

| Quinoline Derivative Class | Target Kinase(s) | Reported Activity (IC₅₀/Kᵢ) | Reference |

| 4-Anilinoquinoline-3-carbonitriles | EGFR | Nanomolar concentrations | researchgate.net |

| Schiff's base quinoline hybrids | EGFR | 31.80 - 42.52 nM | researchgate.net |

| 4-Anilino-6,7-disubstituted-quinolines | CSF-1R | 19 nM | nih.gov |

| Substituted 4-(3-hydroxyanilino)-quinolines | RET | Kᵢ = 3 - 50 nM | nih.gov |

| 6,7-Disubstituted-4-(2-fluorophenoxy)-quinolines | c-Met | 0.59 - 1.86 nM | nih.gov |

| 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic acids | DYRK1A | IC₅₀ = 6 - 22 nM | nih.gov |

| 3-Quinoline carboxylic acid derivatives | CK2 | IC₅₀ = 0.65 - 18.2 µM | documentsdelivered.com |

| 2-Phenylquinoline-4-carboxylic acid derivatives | HDAC3 | IC₅₀ = 24.45 µM | researchgate.net |

This table is for illustrative purposes and showcases the potential of the quinoline scaffold. The activity of this compound would need to be determined experimentally.

Receptor Modulation Research (e.g., NMDA Receptor Antagonism, as exemplified by related quinolines)

The N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission in the central nervous system, is another important target for therapeutic intervention. nih.gov Dysregulation of NMDA receptor activity is implicated in a variety of neurological and psychiatric disorders. Quinolines and related heterocyclic compounds have emerged as promising NMDA receptor antagonists.

Specifically, derivatives of quinoline-2-carboxylic acid have been identified as potent antagonists at the glycine (B1666218) binding site of the NMDA receptor. researchgate.net For instance, 5,7-dichloro-4-(tolylsulfonylamino)-quinoline-2-carboxylic acid demonstrated a high binding affinity with an IC₅₀ value of 0.57 μM. researchgate.net This highlights the significance of the dichloro-substitution pattern on the quinoline ring for potent NMDA receptor antagonism. Furthermore, 4,6-dichloroindole-2-carboxylic acid derivatives are also well-established antagonists of the glycine site associated with the NMDA receptor. ttuhsc.edunih.gov

The structural features of this compound, particularly the presence of two chlorine atoms on the quinoline core, align with the pharmacophore of known quinoline-based NMDA receptor antagonists. The carboxylic acid at position 5 could also play a crucial role in receptor binding, potentially interacting with key amino acid residues within the binding pocket.

The mechanism of action for these antagonists often involves blocking the glycine co-agonist site on the NMDA receptor, which is necessary for receptor activation by glutamate. wikipedia.org By blocking this site, these compounds can modulate neuronal excitability and prevent the detrimental effects of excessive NMDA receptor activation.

The following table presents examples of quinoline and related derivatives that have been investigated for their NMDA receptor antagonistic activity.

| Compound Class | Specific Example | Target Site on NMDA Receptor | Reported Activity | Reference |

| Quinoline-2-carboxylic acid derivatives | 5,7-Dichloro-4-(tolylsulfonylamino)-quinoline-2-carboxylic acid | Glycine site | IC₅₀ = 0.57 μM | researchgate.net |

| Kynurenic acid derivatives | 5,7-Dichlorokynurenic acid | Glycine site | Kᵢ = 79 nM | nih.gov |

| Dichloroquinoline-2-carboxylic acid derivatives | 4-[(Carboxymethyl)oxy]-5,7-dichloroquinoline-2-carboxylic acid | Glycine site | High affinity | acs.org |

| Quinoxaline (B1680401) derivatives | CNQX, DNQX | Glycine site | Micromolar affinities | nih.gov |

This table illustrates the potential for quinoline derivatives to act as NMDA receptor antagonists. The specific activity of this compound would require experimental validation.

Development of Novel Derivatization Strategies for Enhanced Biological Research

To explore the full therapeutic potential of the this compound scaffold, the development of novel derivatization strategies is essential. Chemical modifications can be employed to enhance biological activity, improve pharmacokinetic properties, and probe structure-activity relationships (SAR).

Several synthetic methodologies are available for the derivatization of the quinoline core and its carboxylic acid function. The carboxylic acid group at position 5 is a versatile handle for various chemical transformations. For example, it can be converted to esters or amides to modulate the compound's polarity and cell permeability. researchgate.net The synthesis of quinoline-4-carboxamide derivatives, for instance, has been a significant area of research, leading to the discovery of potent enzyme inhibitors. researchgate.net

The quinoline ring itself can be further functionalized. For example, Suzuki coupling reactions on halo-substituted quinolines can introduce a wide range of aryl and heteroaryl groups, allowing for extensive SAR exploration. nih.gov Classic reactions like the Pfitzinger and Doebner reactions provide routes to construct the quinoline skeleton with various substituents. nih.govdocumentsdelivered.com

More recent synthetic strategies focus on creating diverse libraries of quinoline derivatives for high-throughput screening. One-pot synthesis protocols and multicomponent reactions have been developed to efficiently generate a wide range of substituted quinolines. nih.govresearchgate.net For instance, a three-component Doebner hydrogen-transfer reaction has been utilized for the synthesis of substituted quinolines from anilines. nih.gov

The development of derivatization strategies for this compound could involve:

Modification of the carboxylic acid group: Conversion to esters, amides, or other bioisosteres to explore interactions with target proteins and improve pharmacokinetic profiles.

Substitution at other positions on the quinoline ring: Introduction of diverse functional groups to probe for additional binding interactions and enhance selectivity.

Creation of hybrid molecules: Linking the this compound moiety to other pharmacophores to create dual-acting or targeted compounds.

These derivatization strategies will be instrumental in elucidating the full biological potential of this compound and in the development of novel therapeutic agents.

Advanced Research Applications and Future Directions

Supramolecular Chemistry and Material Science Applications of 2,6-Dichloroquinoline-5-carboxylic Acid

The field of supramolecular chemistry focuses on chemical systems composed of multiple molecular components held together by non-covalent interactions. yu.edu.jo Carboxylic acids are powerful and versatile building blocks in this field due to their ability to form robust and directional hydrogen bonds. rsc.org The carboxylic acid group of this compound can participate in predictable hydrogen-bonding patterns, such as the common acid-pyridine heterosynthon, to assemble complex, ordered architectures. yu.edu.jo

In material science, this ability to self-assemble is highly valuable. The quinoline (B57606) nitrogen provides a hydrogen bond acceptor site, while the carboxylic acid provides a donor, facilitating the formation of one-dimensional chains, two-dimensional networks, or more complex three-dimensional structures. rsc.orgresearchgate.net These organized assemblies are fundamental to the design of new materials with tailored properties.

Furthermore, the carboxylic acid moiety can act as a ligand, coordinating with metal ions to form coordination polymers or metal-organic frameworks (MOFs). sibran.ru The resulting materials could exhibit interesting properties such as porosity, catalysis, or specific electronic behaviors, influenced by both the metal center and the quinoline ligand. The presence of the dichloro-substituents on the aromatic ring would further modulate the electronic properties and influence the intermolecular packing (e.g., via halogen bonding), offering a strategy to fine-tune the final material's characteristics.

Chemical Biology Probes and Tagging Agents Utilizing the this compound Core

Chemical probes are small-molecule tools designed to interact with specific biological targets, such as proteins, to study their function within a biological system. nih.govcam.ac.uk The quinoline scaffold is a well-established pharmacophore found in numerous bioactive molecules, suggesting that the this compound core could serve as a foundational structure for developing novel chemical probes. For instance, various quinoline derivatives have been developed as inhibitors for enzymes implicated in diseases like cancer and leishmaniasis. nih.govfrontiersin.org

The carboxylic acid group is a particularly advantageous feature for creating probes, as it provides a convenient chemical handle for modification. It can be readily coupled to reporter molecules, such as:

Fluorophores: For visualizing the location of the target protein in cells or tissues.

Affinity Tags (e.g., Biotin): For isolating the target protein and its binding partners from complex biological mixtures (chemoproteomics). nih.gov

"Clickable" Handles: For use in bioorthogonal chemistry, allowing the probe to be tagged within a living system with high specificity and efficiency. nih.govfriscourtlab.com

By attaching such moieties, researchers can convert the core structure into a powerful tool for target identification, validation, and imaging, helping to unravel complex biological pathways. nih.govcam.ac.uk

Emerging Research Areas and Unexplored Potential of this compound

The potential applications for this compound and its derivatives are broad, spanning several cutting-edge research areas. Based on the known activities of structurally related compounds, this scaffold represents a promising starting point for new discovery programs.

One major area is in the development of novel therapeutic agents. The quinoline-carboxylic acid motif is central to inhibitors of dihydroorotate (B8406146) dehydrogenase (DHODH), an enzyme targeted for cancer and autoimmune diseases. nih.gov Similarly, derivatives of 2-aryl-quinoline-4-carboxylic acid have been identified as potential antileishmanial agents and histone deacetylase (HDAC) inhibitors. frontiersin.orgfrontiersin.org The specific 2,6-dichloro substitution pattern on this compound offers a unique electronic and steric profile that has not been extensively explored, potentially leading to new inhibitors with improved potency or selectivity.

Another emerging field is metallaphotoredox catalysis, which uses light and transition metals to drive chemical reactions. nih.govprinceton.edu Carboxylic acids are increasingly used as versatile starting materials in these reactions. The this compound could be used in decarboxylative cross-coupling reactions to install the quinoline core into other complex molecules, a strategy that is highly valued in pharmaceutical development for late-stage functionalization. nih.govprinceton.edu

Table 1: Potential Research Applications for this compound Derivatives

| Research Area | Potential Application | Rationale |

|---|---|---|

| Oncology | DHODH Inhibition | The quinoline carboxylic acid scaffold is a known inhibitor of DHODH, a key enzyme in pyrimidine (B1678525) biosynthesis necessary for cancer cell proliferation. nih.gov |

| Infectious Disease | Antileishmanial Agents | Similar quinoline scaffolds have shown activity against Leishmania by targeting enzymes like N-myristoyltransferase. frontiersin.org |

| Epigenetics | HDAC Inhibition | The quinoline structure can serve as the "cap" group in HDAC inhibitors, with potential for isoform selectivity. frontiersin.org |

| Catalysis | Metallaphotoredox Coupling | The carboxylic acid can be used as a handle for decarboxylative reactions to build more complex molecules. nih.govprinceton.edu |

| Material Science | MOF Ligands | The molecule combines a coordinating nitrogen atom and a carboxylic acid linker, ideal for constructing metal-organic frameworks. sibran.ru |

Challenges and Opportunities in the Synthesis and Application of Dichloroquinoline Carboxylic Acids

Despite the significant potential, the synthesis and application of dichloroquinoline carboxylic acids are not without challenges.

Challenges:

Synthetic Accessibility: Classical methods for synthesizing the quinoline core, such as the Pfitzinger or Doebner-von Miller reactions, often require harsh conditions, can have limited substrate scope, and may result in low yields. nih.govresearchgate.net The synthesis of specific substitution patterns, like the one found in this compound, can be complex and require multi-step procedures. orgsyn.org

Functional Group Tolerance: Many synthetic transformations are sensitive to the presence of other functional groups. The reactivity of the chloro-substituents and the carboxylic acid must be carefully managed during any synthetic modifications.

Target Selectivity: In biological applications, achieving selectivity for a specific protein target over others is a major hurdle. While the quinoline scaffold is a good starting point, significant optimization is often required to minimize off-target effects.

Opportunities:

Modern Synthetic Methods: There is a substantial opportunity to apply modern synthetic methodologies to overcome classical limitations. The use of microwave-assisted synthesis, novel catalysts, or flow chemistry could provide more efficient, scalable, and environmentally friendly routes to these compounds. researchgate.netresearchgate.net

Direct Functionalization: Recent advances in catalysis, particularly metallaphotoredox catalysis, enable the direct use of carboxylic acids without the need for pre-activation, streamlining synthetic pathways. nih.govprinceton.edu This presents an opportunity for more efficient late-stage diversification of the this compound core.

Structure-Based Design: The unique dichlorination pattern provides an opportunity for rational, structure-based drug design. By understanding how the chlorine atoms interact with a biological target's binding pocket, researchers can design derivatives with enhanced potency and selectivity. nih.gov This unique substitution could unlock new pharmacological profiles not seen with other quinoline-based compounds.

Table 2: Summary of Challenges and Opportunities

| Aspect | Challenges | Opportunities |

|---|---|---|

| Synthesis | Harsh conditions and low yields in classical methods. nih.govresearchgate.net | Development of greener, more efficient routes using modern techniques like microwave-assisted synthesis. researchgate.netresearchgate.net |

| Reactivity | Managing the reactivity of multiple functional groups. | Utilizing advanced catalytic methods (e.g., metallaphotoredox) that allow for direct functionalization of the carboxylic acid. nih.govprinceton.edu |

| Application | Achieving high selectivity for biological targets. | Leveraging the unique substitution pattern for structure-based design to improve potency and selectivity. nih.gov |

Q & A

Q. What are the recommended synthetic methodologies for 2,6-Dichloroquinoline-5-carboxylic acid?

A common approach involves halogenation and carboxylation of quinoline derivatives. For example, chlorination of quinoline precursors using POCl₃ or SOCl₂ under controlled anhydrous conditions, followed by carboxylation via Friedel-Crafts acylation or direct oxidation of methyl/alkyl substituents. Reaction optimization should include temperature control (e.g., 60–80°C for chlorination) and inert atmospheres to minimize side reactions . Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical for isolating high-purity product.

Q. How should researchers characterize the purity and structural integrity of this compound?

Combine spectroscopic and chromatographic methods:

- NMR : Analyze , , and DEPT spectra to confirm substitution patterns and carboxyl group presence.

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% recommended).

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular ion peaks (e.g., [M+H]⁺ or [M–Cl]⁻ adducts).

Cross-reference with literature data for analogous quinoline-carboxylic acids .

Q. What safety protocols are essential for handling this compound in the lab?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and chemical-resistant goggles.

- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine particles.

- Incompatible Materials : Avoid strong acids/bases and oxidizing agents (e.g., HNO₃, KMnO₄), which may induce hazardous decomposition .

- Spill Management : Neutralize with inert adsorbents (vermiculite) and dispose as halogenated waste .

Q. What storage conditions ensure long-term stability?

Store in airtight, light-resistant containers at 2–8°C. Desiccate with silica gel to prevent hydrolysis of the carboxylic acid group. Stability under these conditions is inferred from similar compounds, though decomposition products under extreme temperatures or humidity remain uncharacterized .

Advanced Research Questions

Q. How can mechanistic studies elucidate the chlorination pathway in this compound’s synthesis?

Design isotopic labeling experiments (e.g., ) to track chlorine incorporation. Use kinetic studies (time-resolved NMR or in-situ FTIR) to identify intermediates. Computational modeling (DFT) can predict regioselectivity of chlorination at the 2- and 6-positions. Compare with analogous systems, such as dichlorophenyl-acrylic acid derivatives, to validate reaction pathways .

Q. How should researchers address contradictory data in stability studies?

For discrepancies (e.g., variable decomposition temperatures), conduct controlled stress tests:

- Thermogravimetric Analysis (TGA) : Measure mass loss under incremental heating (25–300°C, N₂ atmosphere).

- HPLC-MS : Identify degradation byproducts (e.g., decarboxylation or dehalogenation products).

Correlate findings with theoretical predictions (e.g., bond dissociation energies of C–Cl vs. C–COOH groups) .

Q. What strategies optimize catalytic efficiency in derivatization reactions (e.g., amidation)?

Screen catalysts (e.g., EDC/HOBt, DCC) under varying solvent polarities (DMF vs. THF) and temperatures. Monitor reaction progress via -NMR to detect intermediate active esters. For sterically hindered substrates, employ microwave-assisted synthesis to enhance reaction rates. Validate efficiency by comparing yields and enantiomeric purity (via chiral HPLC) .

Q. How can researchers reconcile discrepancies between computational predictions and experimental results in structure-activity studies?

- Docking Studies : Re-evaluate force-field parameters (e.g., partial charges of Cl and COOH groups) in molecular dynamics simulations.

- Crystallography : Obtain single-crystal X-ray data to refine computational models.

- Statistical Analysis : Apply multivariate regression to identify outliers or confounding variables (e.g., solvent effects) .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.